molecular formula C17H11NO5 B12215295 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid

3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid

Cat. No.: B12215295
M. Wt: 309.27 g/mol
InChI Key: GLYCZQOXWQMIJK-UHFFFAOYSA-N
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Description

3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic organic compound with the molecular formula C17H11NO5 It is characterized by the presence of a chromone (2-oxochromene) moiety linked to a benzoic acid derivative through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid typically involves the condensation of 3-amino benzoic acid with 3-formylchromone. The reaction is carried out in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrochromone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid is primarily related to its ability to interact with biological targets, such as enzymes or receptors. The chromone moiety can act as a pharmacophore, binding to specific sites on enzymes and inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amide linkage, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

3-[(2-oxochromene-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C17H11NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)13-9-10-4-1-2-7-14(10)23-17(13)22/h1-9H,(H,18,19)(H,20,21)

InChI Key

GLYCZQOXWQMIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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